Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-D]pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxy group, a methylthio group, and a prop-2-ynyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-D]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Methylthio Group: This step may involve the use of methylthiolating agents such as methylthiol chloride in the presence of a base.
Incorporation of the Prop-2-ynyl Group: This is typically done via alkylation reactions using propargyl bromide.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The prop-2-ynyl group can participate in addition reactions, such as hydrogenation to form an alkane.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Catalysts: Palladium on carbon for hydrogenation reactions
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Addition: Formation of saturated hydrocarbons
Scientific Research Applications
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: It is a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate can be compared with other pyrido[2,3-D]pyrimidine derivatives:
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate: Lacks the prop-2-ynyl group, which may affect its biological activity.
This compound: Contains different substituents, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-ynylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h1,7,18H,5-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGSZJXCMQLII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC#C)SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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